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Compound of Interest

Compound Name: 3-Methylanisole

Cat. No.: B1663972 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-methylanisole,

tailored for researchers, scientists, and professionals in drug development. The document

presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data

in clearly structured tables, accompanied by detailed experimental protocols and a workflow

visualization to facilitate understanding and application in a laboratory setting.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-methylanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3-methylanisole provides information about the chemical

environment and connectivity of the hydrogen atoms in the molecule.
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.14 t (triplet) Ar-H (Position 5)

~6.74 d (triplet) Ar-H (Position 6)

~6.70 s (singlet) Ar-H (Position 2)

~6.69 d (doublet) Ar-H (Position 4)

3.73 s (singlet) -OCH₃

2.30 s (singlet) Ar-CH₃

Solvent: CDCl₃. Frequency: 399.65 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in 3-
methylanisole.

Chemical Shift (δ) ppm Assignment

159.5 C-O (Position 1)

139.0 C-CH₃ (Position 3)

129.2 Ar-CH (Position 5)

121.5 Ar-CH (Position 6)

115.8 Ar-CH (Position 4)

111.8 Ar-CH (Position 2)

55.1 -OCH₃

21.5 Ar-CH₃

Solvent: CDCl₃.

Infrared (IR) Spectroscopy
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The IR spectrum of 3-methylanisole highlights the characteristic vibrational frequencies of its

functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium Aromatic C-H Stretch

~2950, ~2830 Medium
Aliphatic C-H Stretch (-CH₃, -

OCH₃)

~1600, ~1580 Strong Aromatic C=C Stretch

~1480, ~1460 Medium C-H Bend (-CH₃)

~1250 Strong
Asymmetric C-O-C Stretch

(Aryl Ether)

~1040 Strong
Symmetric C-O-C Stretch (Aryl

Ether)

~870, ~770 Strong
C-H Out-of-plane Bend

(Aromatic)

Mass Spectrometry (MS)
The mass spectrum of 3-methylanisole provides information about its molecular weight and

fragmentation pattern upon ionization.
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m/z Relative Intensity (%) Assignment

122 100 [M]⁺ (Molecular Ion)

107 20.8 [M - CH₃]⁺

92 23.7 [M - OCH₂]⁺ or [M - C₂H₆]⁺

91 50.3 [C₇H₇]⁺ (Tropylium ion)

79 31.3 [C₆H₇]⁺

77 35.8 [C₆H₅]⁺ (Phenyl ion)

65 9.5 [C₅H₅]⁺

51 12.9 [C₄H₃]⁺

39 18.6 [C₃H₃]⁺

Ionization Method: Electron Ionization (EI) at 75 eV.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy Protocol
Sample Preparation: A solution of 3-methylanisole (approximately 5-10 mg) is prepared by

dissolving it in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7

mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400

MHz or similar, is used for data acquisition.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution

and lineshape.
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A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number

of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation

delay of 1-5 seconds.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g.,

zgpg30).

Key parameters include a spectral width of approximately 200-220 ppm, a larger number

of scans for adequate signal-to-noise (often several hundred to thousands), and a

relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction,

baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol
Sample Preparation: As 3-methylanisole is a liquid at room temperature, the neat liquid is

analyzed. A single drop of the sample is placed between two polished potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the clean salt plates is recorded to subtract atmospheric and

instrumental interferences.

The sample-loaded salt plates are placed in the sample holder of the spectrometer.

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A sufficient number of

scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum (transmittance vs. wavenumber). The spectrum is then analyzed to identify the

characteristic absorption bands.

Mass Spectrometry Protocol
Sample Introduction: For a volatile liquid like 3-methylanisole, a direct insertion probe or,

more commonly, gas chromatography-mass spectrometry (GC-MS) is used. In GC-MS, a

small amount of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or

hexane) is injected into the GC. The GC separates the components of the sample, and 3-
methylanisole is introduced into the mass spectrometer as a pure compound.

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer,

coupled with an electron ionization (EI) source is used.

Ionization and Analysis:

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z).

Data Acquisition and Processing: The detector records the abundance of each ion, and a

mass spectrum is generated by plotting the relative intensity of the ions as a function of their

m/z ratio. The spectrum is analyzed to identify the molecular ion and interpret the

fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-methylanisole.
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General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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